Triethylamine hydrobromide
Overview
Description
Synthesis Analysis
The synthesis of triethylamine hydrobromide involves the reaction of triethylamine with hydrobromic acid. This process is straightforward, involving direct interaction between the base (triethylamine) and the acid (hydrobromic acid) to form the corresponding hydrobromide salt. Notably, the bromination of triethylamine has been reinvestigated, showing that it yields N,N-diethyl di- and tribromoacetamides, highlighting the reactivity of triethylamine towards brominating agents (Isaacs, Hodgson, & Tumi, 1982).
Molecular Structure Analysis
The molecular structure of triethylamine hydrobromide, while not directly studied in the provided papers, can be inferred based on the structures of similar compounds and the known behavior of triethylamine in reactions. For example, the structural dynamics of triethylamine upon Rydberg excitation suggest that rotations about its carbon-nitrogen bonds give it a complex potential energy landscape (Deb, Bayes, Minitti, & Weber, 2011). These dynamics are crucial for understanding the reactivity and interactions of triethylamine hydrobromide at the molecular level.
Chemical Reactions and Properties
Triethylamine hydrobromide participates in various chemical reactions, especially as a catalyst or intermediate. For instance, it has been used in the efficient synthesis of cyclic carbonates from epoxides and CO2 under mild conditions, demonstrating its utility as a bifunctional catalyst (Kumatabara, Okada, & Shirakawa, 2017). Additionally, triethylamine was found to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under ultrasonic irradiation, showcasing its versatility in promoting various organic transformations (Nabid, Tabatabaei Rezaei, Ghahremanzadeh, & Bazgir, 2010).
Physical Properties Analysis
While specific details on the physical properties of triethylamine hydrobromide were not directly available, related studies on triethylamine and its interactions provide insights into its behavior. For example, the investigation into triethylamine's structural dynamics upon excitation highlights its complex conformeric structures and potential energy landscape, which are relevant to understanding its physical state and properties in various conditions (Deb et al., 2011).
Chemical Properties Analysis
The chemical properties of triethylamine hydrobromide, such as reactivity and stability, can be inferred from studies on triethylamine's reactions. The compound's role in synthesis, catalysis, and its interaction with various reagents highlight its chemical versatility and reactivity. For instance, its application in the synthesis of cyclic carbonates from epoxides and CO2 underlines its effectiveness as a catalyst in carbon dioxide fixation reactions, which is a testament to its chemical utility (Kumatabara et al., 2017).
Scientific Research Applications
Application 1: Preparation of Dimethyl -alfa-Diethylaminomaleate
- Summary of the Application : Triethylamine hydrobromide is used to prepare dimethyl -alfa-diethylaminomaleate . This compound is often used in organic synthesis.
- Methods of Application or Experimental Procedures : The preparation involves reacting Triethylamine hydrobromide with dimethyl acetylenedicarbosylate . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis.
- Results or Outcomes : The outcome of this reaction is the formation of dimethyl -alfa-diethylaminomaleate . The yield and purity of the product would depend on the specific conditions of the reaction.
Application 2: Preparation of Triphenylpropargylphosphonium Bromide
- Summary of the Application : Triethylamine hydrobromide is involved in the preparation of triphenylpropargylphosphonium bromide . This compound is a useful reagent in organic synthesis.
- Methods of Application or Experimental Procedures : The preparation involves a reaction involving Triethylamine hydrobromide . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis.
- Results or Outcomes : The outcome of this reaction is the formation of triphenylpropargylphosphonium bromide . The yield and purity of the product would depend on the specific conditions of the reaction.
Application 3: Synthesis of Metal Organic Frameworks (MOFs)
- Summary of the Application : Triethylamine (TEA) has consistently played a fundamental role in the development of Metal Organic Frameworks (MOFs) . MOFs are organic-inorganic hybrid materials with exceptionally customizable composition and properties . They have obtained significant attention over the past 30 years due to their tunable properties, making them an ideal platform for applications in catalysis, biomedicine, gas storage and separation, energy storage, and electronic devices .
- Methods of Application or Experimental Procedures : The versatility of triethylamine when involved in the synthesis of MOFs is discussed in four sections: (1) Single crystal synthesis; (2) Size and morphology control; (3) Counterion of MOFs; (4) MOFs composites synthesis .
- Results or Outcomes : The outcome of this application is the formation of MOFs with enriched physical and chemical properties .
Application 4: Unexpected Peptide Modification
- Summary of the Application : When trialkylamines are added to buffered solutions of peptides, unexpected adducts can be formed . These adducts correspond to Schiff base products . The source of the reaction is the unexpected presence of aldehydes in amines .
- Methods of Application or Experimental Procedures : The preparation involves a reaction involving Triethylamine hydrobromide . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis .
- Results or Outcomes : The outcome of this reaction is the formation of Schiff base products . Their undesirable effects can be minimized through the addition of other amines .
Application 5: Synthesis of Zn,Al Layered Double Hydroxides
- Summary of the Application : Triethylamine has been used as precipitant agents to obtain a hydrotalcite-like compound with Zn (II) and Al (III) as layered cations and with nitrate anions in the interlayered region to balance the charge . This Layered Double Hydroxide was prepared following the coprecipitation method, and the effect on the crystal and particle sizes was studied .
- Methods of Application or Experimental Procedures : The preparation involves a reaction involving Triethylamine hydrobromide . The specific experimental procedures and technical details would depend on the exact requirements of the synthesis .
- Results or Outcomes : The outcome of this reaction is the formation of a hydrotalcite-like compound . The results indicated that there is a certain influence of the amine, when used as a precipitating agent, and as a consequence of the degree of substitution, on the crystallinity and particle size of the final solid obtained .
Application 6: Triethylamine Sensor
- Summary of the Application : Triethylamine has been used in the development of a highly selective sensor . At relatively low temperatures, the sensor has high response, excellent selectivity, stable performance .
- Methods of Application or Experimental Procedures : The sensor was developed using Triethylamine . The specific experimental procedures and technical details would depend on the exact requirements of the sensor development .
- Results or Outcomes : The outcome of this application is the development of a practical TEA detector in production and life . The selectivity for triethylamine was as high as 52.11% when the selectivity for other gases was less than 15% .
Safety And Hazards
Future Directions
While specific future directions for Triethylamine hydrobromide were not found in the search results, triethylamine has found numerous applications in bioanalytical chemistry . It is often used as a reagent in organic chemistry for its ability to act as a base and facilitate various chemical reactions .
properties
IUPAC Name |
N,N-diethylethanamine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTLTGGGUQIRRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883519 | |
Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylamine hydrobromide | |
CAS RN |
636-70-4 | |
Record name | Triethylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=636-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanamine, N,N-diethyl-, hydrobromide (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethylammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.240 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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